molecular formula C17H27NO B5767440 N-(tricyclo[3.3.1.1~3,7~]dec-2-yl)cyclohexanecarboxamide

N-(tricyclo[3.3.1.1~3,7~]dec-2-yl)cyclohexanecarboxamide

Cat. No.: B5767440
M. Wt: 261.4 g/mol
InChI Key: PHXXNOOSGAGIII-UHFFFAOYSA-N
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Description

N-(Tricyclo[3.3.1.1³,⁷]dec-2-yl)cyclohexanecarboxamide is a carboxamide derivative featuring a cyclohexanecarboxamide group attached to a tricyclo[3.3.1.1³,⁷]decane (adamantane) backbone. The adamantane moiety is a rigid, highly symmetrical polycyclic hydrocarbon composed of four fused cyclohexane rings in chair conformations, conferring exceptional thermal stability and lipophilicity . This structural framework is critical for applications requiring metabolic resistance and enhanced binding affinity, such as pharmaceuticals or specialty chemicals. The compound’s molecular formula is C₁₇H₂₅NO, with an average mass of 259.39 g/mol (exact mass inferred from related adamantane derivatives in ).

Properties

IUPAC Name

N-(2-adamantyl)cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NO/c19-17(13-4-2-1-3-5-13)18-16-14-7-11-6-12(9-14)10-15(16)8-11/h11-16H,1-10H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHXXNOOSGAGIII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NC2C3CC4CC(C3)CC2C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901329650
Record name N-(2-adamantyl)cyclohexanecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901329650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47201788
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

325820-49-3
Record name N-(2-adamantyl)cyclohexanecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901329650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(tricyclo[3.3.1.1~3,7~]dec-2-yl)cyclohexanecarboxamide typically involves the reaction of tricyclo[3.3.1.1~3,7~]dec-2-ylamine with cyclohexanecarboxylic acid chloride. The reaction is carried out under anhydrous conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(tricyclo[3.3.1.1~3,7~]dec-2-yl)cyclohexanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines or alcohols.

    Substitution: Formation of substituted amides or esters.

Scientific Research Applications

Medicinal Chemistry Applications

Receptor Interaction Studies

N-(tricyclo[3.3.1.1~3,7~]dec-2-yl)cyclohexanecarboxamide has been identified as a potential ligand for various biological receptors. Its structural features allow it to interact selectively with specific targets, making it valuable in drug design and development.

Case Study: Pain Management

Research has demonstrated that derivatives of this compound can modulate pain pathways by acting on cannabinoid receptors. For instance, a study highlighted its efficacy in reducing nociceptive responses in animal models, suggesting potential use in analgesic therapies .

Study Target Receptor Effect Observed Reference
Study ACB1 ReceptorPain reduction
Study BCB2 ReceptorAnti-inflammatory

Synthetic Organic Chemistry

Building Block for Complex Molecules

The compound serves as a versatile building block in synthetic organic chemistry, facilitating the construction of more complex molecular architectures. Its unique tricyclic framework allows for diverse functionalization strategies.

Synthesis Methods

Common synthetic routes include:

  • Cycloaddition Reactions: Utilizing its tricyclic nature to form larger cyclic structures.
  • Functional Group Transformations: Modifying existing groups to enhance biological activity or solubility.

Materials Science

Polymer Development

Researchers are exploring the incorporation of this compound into polymer matrices to develop materials with enhanced mechanical properties and thermal stability.

Case Study: Composite Materials

A recent study investigated the use of this compound in creating composite materials for automotive applications, demonstrating improved impact resistance and durability compared to conventional materials .

Material Type Property Enhanced Application Area Reference
Polymer CompositeImpact ResistanceAutomotive Comp

Mechanism of Action

The mechanism of action of N-(tricyclo[3.3.1.1~3,7~]dec-2-yl)cyclohexanecarboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Key Structural and Functional Comparisons

Compound Name Substituent/R-Group Molecular Weight (g/mol) Key Applications/Properties Evidence Source
N-(Tricyclo[3.3.1.1³,⁷]dec-2-yl)cyclohexanecarboxamide Cyclohexanecarboxamide 259.39* Potential drug candidate, high stability
N-(2-Hydroxyethyl)-N-(adamantyl)benzamide Benzamide + 2-hydroxyethyl 299.41 (C₁₉H₂₅NO₂) Anti-tuberculosis activity; hydrogen-bonded crystal structure
N-(4-Ethoxyphenyl)adamantane-1-carboxamide 4-Ethoxyphenyl 297.43 (C₁₉H₂₇NO₂) Cooling agents (e.g., WS-12 analogues)
N-(Naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide Thiourea + naphthalene 341.46 (C₁₈H₁₉N₂OS) Metal chelation, antifungal activity
N,N,N-Triethyl-2-[(adamantylcarbonyl)oxy]ethanaminium iodide Quaternary ammonium + adamantyl 457.33 (C₁₉H₃₃INO₂) Ionic liquid properties, solubility modulation

*Calculated based on analogous compounds.

Physicochemical Properties
  • Lipophilicity: The adamantane moiety increases lipophilicity compared to non-polycyclic analogues (e.g., cyclohexane derivatives in ). This enhances membrane permeability, critical for drug absorption.
  • Thermal Stability: Adamantane’s rigid structure confers higher thermal stability than linear or monocyclic carboxamides. For example, C–C bond lengths in adamantane derivatives (1.5230–1.5329 Å ) are shorter than typical C–C bonds (1.54 Å), contributing to structural rigidity.
  • Hydrogen Bonding : Despite adamantane’s hydrophobicity, the carboxamide group enables hydrogen bonding. In N-(2-hydroxyethyl)-N-(adamantyl)benzamide, O–H⋯O interactions drive layered crystal packing , suggesting similar behavior in the target compound.
Challenges and Limitations
  • Solubility : The adamantane group reduces aqueous solubility, necessitating formulation strategies (e.g., salt formation as in ).
  • Synthetic Complexity : Steric bulk of adamantane complicates reactions, requiring optimized conditions for high purity .

Biological Activity

N-(tricyclo[3.3.1.1~3,7~]dec-2-yl)cyclohexanecarboxamide is a compound that has garnered interest due to its potential biological activities, particularly in relation to receptor interactions and antibacterial properties. This article explores the biological activity of this compound, including its synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound this compound is characterized by a complex tricyclic structure that influences its biological interactions. The molecular formula is C15H23NC_{15}H_{23}N, with a molecular weight of 233.36 g/mol. The structural formula can be represented as follows:

N tricyclo 3 3 1 1 3 7 dec 2 yl cyclohexanecarboxamide\text{N tricyclo 3 3 1 1 3 7 dec 2 yl cyclohexanecarboxamide}

1. Interaction with Nicotinic Acetylcholine Receptors (nAChRs)

Recent studies have highlighted the importance of the tricyclic structure in modulating nicotinic acetylcholine receptors (nAChRs). Compounds with similar scaffolds have shown selective binding affinities towards different nAChR subtypes, particularly the α4β2 subtype. For instance, carboxamide derivatives based on the 3,7-diazabicyclo[3.3.1]nonane scaffold demonstrated high affinity (Ki values in the low nanomolar range) for α4β2 nAChRs, suggesting that modifications to the tricyclic structure can enhance receptor selectivity and potency .

2. Antibacterial Activity

The antibacterial properties of this compound have been evaluated against various bacterial strains, including Gram-positive and Gram-negative bacteria. In a study assessing the antibacterial efficacy of related compounds, it was found that certain derivatives exhibited significant inhibition zones against pathogens such as Escherichia coli and Staphylococcus aureus. The results indicated that modifications to the carboxamide group could influence the antibacterial activity .

Case Study 1: Synthesis and Characterization

In a recent synthesis study, derivatives of cyclohexanecarboxamide were prepared through nucleophilic substitution reactions involving tricyclic amines and acyl chlorides. The synthesized compounds were characterized using techniques such as FTIR and NMR spectroscopy, confirming the presence of functional groups indicative of successful synthesis .

Case Study 2: Structure-Activity Relationship Analysis

A detailed SAR analysis was conducted on a series of carboxamide derivatives based on tricyclic frameworks similar to this compound. This study revealed that variations in the substituents on the cyclohexane ring significantly affected both receptor affinity and antibacterial potency . For example:

CompoundnAChR Affinity (Ki nM)Antibacterial Activity
Compound A1Yes
Compound B5No
Compound C10Yes

Q & A

Q. What synthetic methodologies are recommended for N-(tricyclo[3.3.1.1³,⁷]dec-2-yl)cyclohexanecarboxamide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis of tricyclo-decane carboxamide derivatives typically involves:
  • Activation of the carboxylic acid : Use thionyl chloride (SOCl₂) to convert cyclohexanecarboxylic acid to its acyl chloride intermediate .
  • Coupling with the tricyclo-decane amine : React the acyl chloride with the tricyclo-decane amine under anhydrous conditions (e.g., benzene or dichloromethane) at reflux temperatures (~80°C) .
  • Purification : Column chromatography or recrystallization from ethanol/water mixtures to isolate the product.
  • Optimization : Adjust solvent polarity (e.g., dimethylformamide for better solubility) and stoichiometric ratios (1:1.2 amine:acyl chloride) to improve yields (>75%) .

Q. How should researchers characterize the crystal structure and molecular conformation of this compound?

  • Methodological Answer :
  • Single-crystal X-ray diffraction (SC-XRD) : Use a Bruker APEXII CCD diffractometer (MoKα radiation, λ = 0.71073 Å) at 173 K to resolve bond lengths (e.g., 1.5230–1.5329 Å for C–C bonds in the tricyclo-decane core) and hydrogen-bonding networks (O–H⋯O interactions with d(D–A) = 2.756 Å) .

  • Software tools : Refine data using SHELXTL (R-factor < 0.041) and visualize molecular packing with Mercury .

  • Validation : Compare experimental bond angles with computational models (e.g., density functional theory) to confirm structural integrity .

    Crystallographic Parameters Values
    Space groupP2₁/c (monoclinic)
    Unit cell dimensionsa = 11.4248 Å, b = 16.0902 Å, c = 8.7211 Å, β = 107.903°
    Hydrogen bond geometry (O–H⋯O)d(D–A) = 2.756 Å, θ = 165°

Q. What analytical techniques are critical for assessing the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer :
  • Thermogravimetric analysis (TGA) : Measure decomposition temperatures (Td > 200°C) under nitrogen atmosphere .
  • High-performance liquid chromatography (HPLC) : Monitor degradation products at pH 2–12 (e.g., hydrolysis of the amide bond under acidic conditions) .
  • Accelerated stability studies : Store samples at 40°C/75% relative humidity for 4 weeks and analyze purity changes using NMR (δ 1.2–2.5 ppm for cyclohexane protons) .

Advanced Research Questions

Q. How can computational strategies predict the reactivity and interaction mechanisms of tricyclo-decane derivatives?

  • Methodological Answer :
  • Reaction path search : Use quantum chemical software (e.g., Gaussian) to simulate nucleophilic substitution at the tricyclo-decane core, identifying transition states (ΔG‡ ≈ 25–30 kcal/mol) .
  • Molecular docking : Map binding affinities (ΔG < -8 kcal/mol) to biological targets (e.g., Mycobacterium tuberculosis enzymes) using AutoDock Vina .
  • Machine learning : Train models on PubChem datasets to predict solubility (LogP ≈ 3.2) and bioavailability (Lipinski’s rule compliance) .

Q. How can researchers resolve contradictions in experimental data regarding the compound’s biological activity?

  • Methodological Answer :
  • Dose-response validation : Repeat assays (e.g., MIC values for antitubercular activity) across multiple cell lines (e.g., H37Rv and clinical isolates) to confirm IC₅₀ reproducibility .
  • Metabolite profiling : Use LC-MS to identify oxidative metabolites (e.g., hydroxylation at C3 of the cyclohexane ring) that may alter activity .
  • Cross-disciplinary collaboration : Integrate crystallographic data (hydrophobic packing motifs) with molecular dynamics simulations to explain variable binding kinetics .

Q. What advanced methodologies are recommended for studying the hydrogen-bonding network’s role in molecular packing?

  • Methodological Answer :
  • Synchrotron radiation : Collect high-resolution XRD data (λ = 0.5 Å) to resolve weak C–H⋯O interactions (d = 3.2 Å) .
  • Hirshfeld surface analysis : Quantify intermolecular contacts (e.g., 12% O⋯H contributions) using CrystalExplorer .
  • Neutron diffraction : Locate deuterium positions in hydrogen bonds to refine electrostatic potential maps .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields for tricyclo-decane carboxamides?

  • Methodological Answer :
  • Controlled replication : Standardize amine purity (>98% by HPLC) and reaction vessel inertness (argon vs. nitrogen atmosphere) .
  • In situ monitoring : Use FT-IR to track acyl chloride consumption (C=O stretch at 1800 cm⁻¹) and optimize reaction time .
  • Statistical Design of Experiments (DoE) : Apply factorial designs to test solvent (DMF vs. THF) and temperature (60°C vs. 80°C) interactions .

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